molecular formula C2HCl2KO2 B101598 Potassium dichloroacetate CAS No. 19559-59-2

Potassium dichloroacetate

Cat. No. B101598
CAS RN: 19559-59-2
M. Wt: 167.03 g/mol
InChI Key: KDGSZJXXQWMOKP-UHFFFAOYSA-M
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Description

Potassium Dichloroacetate Description

Potassium dichloroacetate, a compound related to dichloroacetic acid, is a potassium salt that has been studied for its potential in various applications. While the provided papers do not directly discuss potassium dichloroacetate, they do provide insights into the behavior of potassium in different chemical contexts and the structural characteristics of related potassium compounds.

Synthesis Analysis

The synthesis of potassium compounds is a well-documented process in the literature. For instance, potassium dithioacetate was synthesized by reacting dithioacetic acid with potassium carbonate in an aqueous solution . Similarly, potassium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate was synthesized from phenylamine and chloroacetyl chloride, with the process optimized for industrial production due to its simplicity and low costs . These methods suggest that potassium dichloroacetate could potentially be synthesized through a reaction involving dichloroacetic acid and a potassium-containing reagent.

Molecular Structure Analysis

The molecular structure of potassium compounds can be quite diverse. For example, the crystal structure of potassium hexachlorothalliate dihydrate shows a body-centered tetragonal unit with potassium ions surrounded by chlorine atoms and water molecules . The potassium complex with 2-diphenylacetyl-1,3-indandione is another example where the potassium ion is part of a larger organic structure . These studies indicate that potassium can form stable structures with various organic and inorganic ligands, which would be relevant for understanding the structure of potassium dichloroacetate.

Chemical Reactions Analysis

Potassium compounds participate in a variety of chemical reactions. The interaction of potassium with (phenylthio)acetic acid to form a triclinic adduct is an example of how potassium can interact with organic acids . The synthesis of potassium di(1,1,1-trimethylolpropane)borate dihydrate also demonstrates the ability of potassium to form complex structures with organic ligands . These examples provide a basis for predicting the reactivity of potassium dichloroacetate in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium compounds are influenced by their molecular structure. The phase transition of potassium hydrogen bis(dichloroacetate)-18-crown-6 at 181.8 K is an example of how molecular motions can lead to changes in material properties . The crystal structure of potassium dithioacetate, with its coordination number of 8 for potassium, also reflects the physical characteristics of the compound . These insights into the behavior of potassium in various compounds can help infer the properties of potassium dichloroacetate.

Scientific Research Applications

1. Cancer Treatment

Potassium dichloroacetate has shown promise in cancer treatment. Studies indicate that dichloroacetate (DCA) can induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models. It works by affecting the mitochondrial membrane potential and increasing the expression of the potassium channel Kv1.5, leading to apoptosis in cancer cells. Importantly, these effects are not observed in healthy cells. Animal studies have confirmed a marked decrease in tumor growth with DCA treatment, highlighting its potential as a therapeutic agent for a range of human malignancies (Bonnet et al., 2007).

2. Agricultural Research

Potassium dichloroacetate has applications in agricultural research, particularly in understanding potassium (K) dynamics in soil and plant physiology. Research has emphasized the need for further investigation into the availability and management of potassium in agricultural contexts, which can have significant implications for crop nutrition and overall agricultural productivity (Römheld & Kirkby, 2010).

3. Environmental Studies

In environmental studies, dichloroacetate's role as a by-product of water chlorination and a metabolite of industrial solvents has been examined. It's studied for both its potential environmental hazards and its therapeutic applications, making it a unique subject at the intersection of environmental science and medicine. Understanding its environmental impact and interactions is crucial for addressing health risks associated with chronic exposure (Stacpoole, 2010).

4. Electrochemistry and Material Science

Potassium dichloroacetate has been studied in the context of material science, particularly in the development of graphene materials. Its role in influencing the electrochemistry of graphene materials, which is vital for applications in energy storage and sensing technologies, has been explored. The interaction between potassium and oxygen groups on graphene surfaces has implications for the material's electron transfer rates and overall performance (Eng et al., 2013).

Safety And Hazards

Potassium dichloroacetate may intensify fire as an oxidizer . It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, may cause cancer, and may damage fertility .

properties

IUPAC Name

potassium;2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSZJXXQWMOKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635580
Record name Potassium dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium dichloroacetate

CAS RN

19559-59-2
Record name Potassium dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium dichloroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
Y Yang, J Liang, Z Zhang, C Tian, X Wu… - …, 2022 - Wiley Online Library
… In this work, we introduce potassium acetate (KAc) and potassium dichloroacetate (KAcCl 2 ) to passivate the residual lead iodide defects. It is found that KAc and KAcCl 2 doping can …
R Holze, R Holze - … : Subvolume B: Electrical Conductivities and Equilibria …, 2016 - Springer
Ionic conductance of potassium dichloroacetate … Ionic conductance of potassium dichloroacetate … KC2HO2Cl2 Potassium dichloroacetate …
Number of citations: 0 link.springer.com
KM Metz, SE Sanders, JP Pender, MR Dix… - ACS Sustainable …, 2015 - ACS Publications
… (28) Briefly, a 1.5 M solution of potassium dichloroacetate or sodium dichloroacetate was … CMs synthesized from potassium dichloroacetate, were sensitized in a solution of 0.050 M …
Number of citations: 79 pubs.acs.org
SP Porras, ML Riekkola, E Kenndler - Chromatographia, 2001 - Springer
… ratio of dichloroacetic acid to potassium dichloroacetate; latter concentration 7.9mmol. Ll); pH* … concentration ratio of dichloroacetic acid potassium dichloroacetate; latter concentration 7.…
Number of citations: 54 link.springer.com
JM Grisar, RA Parker, T Kariya, TR Blohm… - Journal of Medicinal …, 1972 - ACS Publications
… xylic solvent and a reaction time of 3-5 days was required, and (c) that an excess of potassium dichloroacetate, preferably added inpart after the first 24 hrof reaction time, markedly …
Number of citations: 21 pubs.acs.org
VM Belikov, YN Belokon', NG Faleev… - Bulletin of the Academy …, 1972 - Springer
… To a buffer solution containing equimolar amounts of dichloroacetic acid and potassium dichloroacetate in a concentration of 0.005 M we added various amounts of succinic acid, …
Number of citations: 1 link.springer.com
Z Pawlak - Electrochimica acta, 1983 - Elsevier
… Potassium dichloroacetate and sodium p-nitrophenolate were prepared as previously reported [lo, 1 l]. Lithium salts (LiCl, LiNOJ (Eastman) were recrystallized twice in a water-ethanol …
Number of citations: 4 www.sciencedirect.com
GJ Sale, PJ Randle - Biochemical Journal, 1982 - portlandpress.com
… was inhibited with (a) potassium dichloroacetate, an inhibitor of pyruvate dehydrogenase … I mM-potassium dichloroacetate. As shown in Fig. 3, addition of potassium dichloroacetate …
Number of citations: 56 portlandpress.com
SJ Fuller, PJ Randle - Biochemical Journal, 1984 - portlandpress.com
… and starved and control and diabetic was maintained when the proportion of active complex was increased by the PDH kinase inhibitors sodium pyruvate and potassium dichloroacetate…
Number of citations: 132 portlandpress.com
X Subirats, S Reinstadler, SP Porras, MA Raggi… - …, 2005 - Wiley Online Library
… Electropherograms of sertindole (S), dehydrosertindole (DHS) and norsertindole (NS) in methanolic BGEs with 10mM dichloroacetic acid/10mM potassium dichloroacetate, pH 6.1 (A) …

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